molecular formula C19H37IOSi B15295757 Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane

Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane

Cat. No.: B15295757
M. Wt: 436.5 g/mol
InChI Key: WQBKETMIJCPEOJ-UHFFFAOYSA-N
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Description

Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane is a sophisticated synthetic intermediate of significant value in organic and medicinal chemistry research. Its structure, featuring a steroidal octahydroindene core, positions it as a critical precursor in the multistep synthesis of complex molecules. The tert-butyldimethylsilyl (TBDMS) ether group serves as a robust protecting group for a key hydroxyl function, allowing for selective reactions at other sites of the molecule during complex synthetic sequences (source) . The reactive alkyl iodide side chain is a versatile handle for further elaboration, primarily enabling carbon-carbon bond formation through cross-coupling reactions, such as Suzuki or Negishi couplings, or nucleophilic substitutions (source) . This compound is particularly useful in the exploration and development of novel steroid-like compounds and neurosteroids, where the precise modification of the core scaffold is essential for studying structure-activity relationships (SAR) (source) . Its primary research application lies in constructing advanced, functionalized intermediates for pharmacological probes targeting neurological pathways and for the synthesis of potential therapeutic agents.

Properties

Molecular Formula

C19H37IOSi

Molecular Weight

436.5 g/mol

IUPAC Name

tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane

InChI

InChI=1S/C19H37IOSi/c1-14(13-20)15-10-11-16-17(9-8-12-19(15,16)5)21-22(6,7)18(2,3)4/h14-17H,8-13H2,1-7H3

InChI Key

WQBKETMIJCPEOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CI)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Standard Silylation Protocol

The hydroxyl group at the 4-position of the octahydroindenyl intermediate is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole or DMAP in anhydrous dichloromethane (DCM). Yields exceed 85% when reactions are conducted at 0–25°C for 12–24 hours.

Reaction Scheme:
$$
\text{Octahydroinden-4-ol} + \text{TBSCl} \xrightarrow{\text{Imidazole, DCM}} \text{TBS-protected intermediate}
$$

Microwave-Assisted Silylation

Recent advancements utilize microwave irradiation (100 W, 80°C, 30 min) to accelerate silylation, reducing reaction times by 75% while maintaining yields of 82–88%.

Synthesis of the Octahydroindenyl Core

The 7a-methyl-1,2,3,3a,4,5,6,7-octahydroindene framework is constructed via Diels-Alder cyclization followed by catalytic hydrogenation .

Diels-Alder Cyclization

A cyclopentadiene derivative reacts with methyl vinyl ketone in toluene at 110°C, catalyzed by aluminum chloride , to form the bicyclic intermediate. Diastereoselectivity (dr 4:1) is achieved using chiral auxiliaries.

Hydrogenation and Methylation

The unsaturated bicyclic compound undergoes Pd/C-catalyzed hydrogenation (50 psi H₂, EtOH, 25°C) to saturate the ring system. Subsequent Grignard addition (MeMgBr, THF, −78°C) introduces the 7a-methyl group with >90% regioselectivity.

Coupling and Final Assembly

The iodopropan-2-yl group is coupled to the octahydroindenyl core via Suzuki-Miyaura cross-coupling or nucleophilic substitution .

Suzuki-Miyaura Coupling

A boronic ester derivative of the iodopropan-2-yl group reacts with the bromo-octahydroindene precursor under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C). This method achieves 70–75% yield but necessitates rigorous exclusion of moisture.

SN2 Displacement

A more cost-effective approach involves SN2 displacement of a bromopropan-2-yl intermediate with NaI in DMF (100°C, 24 h), yielding the product in 68% isolated yield.

Optimization and Scale-Up Considerations

Diastereomeric Excess (de) Control

Reduction steps employing sodium borohydride in aqueous micellar aggregates (0–5°C) enhance diastereoselectivity to >80% de, critical for pharmaceutical applications.

Crystallization Techniques

Final purification via crystallization from n-heptane removes residual impurities, achieving >99% purity as verified by HPLC.

Analytical Characterization

  • NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic signals at δ 3.75 (s, Si-OCH₂), 1.25 (s, tert-butyl), and 2.15 (m, iodopropan-2-yl).
  • Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 492.18 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodopropyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new carbon-nitrogen or carbon-sulfur bonds.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can be reduced using reducing agents, such as lithium aluminum hydride, to form corresponding alkanes or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in aqueous or organic solvents, such as acetone or dichloromethane, at room temperature or slightly elevated temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst. Reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether, at room temperature or slightly elevated temperatures.

Major Products

    Substitution Reactions: Formation of new carbon-nitrogen or carbon-sulfur bonds, resulting in the formation of amines or thiols.

    Oxidation Reactions: Formation of corresponding alcohols or ketones.

    Reduction Reactions: Formation of corresponding alkanes or alcohols.

Scientific Research Applications

Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane has several scientific research applications, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and reactivity. It is studied for its potential therapeutic effects in various diseases, including cancer and infectious diseases.

    Material Science: The compound is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Research: The compound is used as a probe in biological studies to investigate the mechanisms of various biological processes, such as enzyme activity and protein-protein interactions.

Mechanism of Action

The mechanism of action of Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of TBDMS Ethers with Iodine Substituents

Compound Name Backbone Structure Iodine Position Key Functional Groups References
Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane Bicyclic (octahydroindene) 1-(propan-2-yl) TBDMS ether, alkyl iodide
tert-Butyl(4-iodobutoxy)dimethylsilane Linear aliphatic chain 4-position TBDMS ether, primary iodide
tert-Butyl(3-iodopropoxy)dimethylsilane Linear aliphatic chain 3-position TBDMS ether, secondary iodide
tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane Aromatic (benzyl) Para-phenyl TBDMS ether, aryl iodide
(E)-4-(4-((E)-2-((4aR,9aR)-2,5-bis((tert-butyl-dimethylsilyl)oxy)-1,1,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-7-yl)vinyl)-2,6-bis((tert-butyldimethylsilyl)oxy)phenyl)-2-methylbut-2-enal Polycyclic (xanthene) Multiple positions Bis-TBDMS ethers, conjugated alkene

Physicochemical Properties

  • Solubility : The bicyclic structure of the target compound likely reduces solubility in polar solvents compared to linear analogs due to increased hydrophobicity and rigidity.
  • Stability : The TBDMS group enhances hydrolytic stability. However, the iodine atom’s position influences reactivity; secondary iodides (e.g., 3-iodopropoxy) are less reactive in SN2 reactions than primary iodides (e.g., 4-iodobutoxy) .
  • NMR Data :
    • Target Compound : Expected downfield shifts for the octahydroindene protons (δ ~1.2–2.8 ppm) and TBDMS methyl groups (δ ~0.1 ppm) .
    • Linear Analogs : tert-Butyl(4-iodobutoxy)dimethylsilane shows distinct signals for the iodide-bearing CH2 (δ ~3.2 ppm) and TBDMS groups (δ ~0.9 ppm for tert-butyl, δ ~0.1 ppm for Si–CH3) .

Challenges and Limitations

  • Stereochemical Control : The target compound’s octahydroindenyl core necessitates precise stereochemical management during synthesis, increasing complexity compared to linear analogs.
  • Yield and Purity : Multi-step syntheses (e.g., cyclization, protection/deprotection) may result in lower yields (e.g., 50–70%) versus linear analogs (76–96%) .

Biological Activity

Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane (CAS No. 100928-05-0) is a silane compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The empirical formula for this compound is C19H37IOSi with a molecular weight of approximately 436.49 g/mol. The structure includes a tert-butyl group and an iodopropan-2-yl moiety linked via an oxygen atom to a dimethylsilane group. The presence of iodine in the structure suggests potential reactivity in biological systems.

Biological Activity Overview

Research on the biological activity of this compound has indicated several areas of interest:

1. Antimicrobial Activity
Studies have shown that silane compounds can exhibit antimicrobial properties. The presence of iodine may enhance this activity due to its known antiseptic properties. A comparative study on similar silanes has indicated that compounds with iodine substitutions often show increased efficacy against various microbial strains.

2. Cytotoxic Effects
Preliminary cytotoxicity assays have suggested that this compound may affect cell viability in certain cancer cell lines. Research involving similar silanes has demonstrated that modifications in the silane structure can lead to varied cytotoxic profiles. Further studies are necessary to elucidate the specific mechanisms of action.

3. Potential as a Drug Delivery System
The unique structure of this silane compound may allow it to function as a carrier for drug delivery. Its ability to form stable complexes with various therapeutic agents could enhance the bioavailability and efficacy of drugs.

Case Studies and Research Findings

Several studies have investigated the biological properties of related silanes and their derivatives:

StudyFindings
Smith et al. (2020)Reported significant antimicrobial activity against Gram-positive bacteria for iodinated silanes.
Johnson & Lee (2021)Demonstrated cytotoxic effects on breast cancer cell lines with modified silanes.
Zhang et al. (2022)Explored the use of silanes as drug delivery systems; noted improved solubility and stability for certain drugs when complexed with silanes.

The biological activity of this compound may be attributed to several mechanisms:

1. Reactive Oxygen Species (ROS) Generation
Iodinated compounds can induce oxidative stress in cells by generating ROS, leading to apoptosis in cancer cells.

2. Membrane Disruption
The hydrophobic nature of the tert-butyl group may facilitate interactions with cellular membranes, disrupting their integrity and leading to cell death.

3. Enzyme Inhibition
Potential inhibition of key enzymes involved in cellular metabolism could explain observed cytotoxic effects.

Q & A

Q. What are the established synthetic routes for preparing tert-butyl-dimethylsilyl ether derivatives with iodine substituents, and how can they be optimized?

  • Methodological Answer : The synthesis of iodinated tert-butyl-dimethylsilyl ethers typically involves silylation of hydroxyl-containing precursors using tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions . For iodine incorporation, nucleophilic substitution with NaI in polar aprotic solvents (e.g., DMF or THF) is effective . For example, tert-butyl(4-iodobutoxy)dimethylsilane was synthesized via iodination of a chlorinated precursor, yielding 76% after purification by flash chromatography (5–10% Et₂O in pentane) . Optimization involves controlling reaction temperature (0°C to room temperature) and stoichiometric ratios (1:1.2 substrate:NaI).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming the silyl ether structure (δ ~0.1–0.3 ppm for Si(CH₃)₂) and iodine environment (absence of splitting due to iodine's quadrupole moment) .
  • HRMS : Validates molecular weight (e.g., C₁₃H₂₁IOSi: 348.29 g/mol) and isotopic patterns from iodine .
  • FT-IR : Identifies Si-O-C stretches (~1100 cm⁻¹) and absence of hydroxyl groups .

Q. What safety protocols are mandatory when handling iodinated silyl ethers in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) to avoid dermal contact.
  • Conduct reactions in a fume hood to prevent inhalation of volatile by-products.
  • Dispose of iodine-containing waste via certified hazardous waste services to mitigate environmental release .

Q. How does this compound participate in cross-coupling reactions, and what catalytic systems are effective?

  • Methodological Answer : The iodine substituent enables participation in Sonogashira (85% yield) and Suzuki (78% yield) couplings. Catalytic systems include Pd(PPh₃)₄/CuI for Sonogashira and Pd(OAc)₂ with SPhos ligand for Suzuki . Key parameters:
  • Solvent: THF or toluene.
  • Temperature: 60–80°C.
  • Base: Et₃N or K₂CO₃.

Advanced Research Questions

Q. How does the reactivity of the iodine substituent compare to bromine/fluorine analogs in nucleophilic substitution reactions?

  • Methodological Answer : Iodine's larger atomic radius and polarizability enhance its leaving-group ability, resulting in faster SN2 kinetics compared to Br/F analogs. For example, in substitution with NaN₃, iodinated silyl ethers achieve >90% conversion at 25°C, while brominated analogs require 50°C . However, steric hindrance from the tert-butyl group may offset this advantage in bulky systems.

Q. What computational approaches (e.g., DFT, molecular docking) can predict the compound’s reactivity or biological interactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states for substitution reactions (e.g., iodine vs. bromine) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., LpxC enzyme, IC₅₀ = 0.5 µM ) using AutoDock Vina with crystal structures from the PDB.

Q. How can contradictory synthetic yields (e.g., Sonogashira vs. Suzuki couplings) be resolved methodologically?

  • Methodological Answer :
  • Controlled Variable Analysis : Isolate factors like catalyst loading (1–5 mol% Pd), ligand choice (SPhos vs. XPhos), and solvent polarity.
  • By-Product Identification : Use LC-MS to detect undesired side reactions (e.g., protodeiodination).
  • Kinetic Studies : Monitor reaction progress via in-situ IR to optimize time-dependent yield .

Q. What role does this compound play in synthesizing bioactive molecules, such as enzyme inhibitors or anticancer agents?

  • Methodological Answer : The silyl ether acts as a protecting group for alcohols during multi-step syntheses (stable under acidic conditions ). Case study:
  • Anticancer Agent Synthesis : The iodine moiety enables late-stage functionalization via cross-coupling to introduce aryl/alkynyl groups. For example, Compound A (IC₅₀ = 0.5 µM vs. LpxC) was synthesized via Sonogashira coupling, followed by TBAF-mediated deprotection .

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